6-Bromo-2-phenyl-2H-pyrazolo[4,3-b]pyridin-3-amine
Overview
Description
“6-Bromo-2-phenyl-2H-pyrazolo[4,3-b]pyridin-3-amine” is a chemical compound that belongs to the class of pyrazolo[4,3-b]pyridine derivatives . It has been synthesized and evaluated for its biological activities .
Synthesis Analysis
The synthesis of pyrazolo[4,3-b]pyridine derivatives, including “6-Bromo-2-phenyl-2H-pyrazolo[4,3-b]pyridin-3-amine”, involves scaffold hopping and computer-aided drug design . The synthetic strategies and approaches to these derivatives have been reported in various studies .Molecular Structure Analysis
The molecular structure of “6-Bromo-2-phenyl-2H-pyrazolo[4,3-b]pyridin-3-amine” is characterized by the presence of a pyrazolo[4,3-b]pyridine core . This core is a fused ring system that includes a pyrazole ring and a pyridine ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “6-Bromo-2-phenyl-2H-pyrazolo[4,3-b]pyridin-3-amine” and its derivatives are complex and involve multiple steps . These reactions are typically carried out under controlled conditions to ensure the desired product is obtained .Scientific Research Applications
Synthesis of Heterocyclic Compounds : Research conducted by Mohareb and MegallyAbdo (2015) focused on using related bromoacetylated compounds as key starting materials for synthesizing various derivatives, including pyrazole, through reactions with different reagents. These compounds were screened for their in vitro anticancer activity against multiple human cancer cell lines, demonstrating significant cytotoxic effects in several cases. This highlights the potential use of bromoacetylated compounds in anticancer drug synthesis (Mohareb & MegallyAbdo, 2015).
Anticancer Agents : Chavva et al. (2013) developed novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives starting from a similar compound. These were then screened for anticancer activity against various cancer cell lines, with some compounds showing promising bioactivity at micro molar concentration. This work contributes to the exploration of pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents (Chavva et al., 2013).
Antimicrobial Activity : Gad-Elkareem, Abdel-fattah, and Elneairy (2011) investigated the use of similar compounds for synthesizing new derivatives with potential antimicrobial properties. These compounds, after undergoing various chemical reactions, were tested for their antimicrobial activities, highlighting the versatility of pyrazolo[3,4-b]pyridine derivatives in developing new antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Photophysics and Coordination Chemistry : Harris et al. (2013) studied compounds related to 6-Bromo-2-phenyl-2H-pyrazolo[4,3-b]pyridin-3-amine in the context of photophysics and coordination chemistry. They synthesized platinum complexes using related ligands and investigated their structural and photophysical properties, contributing to the understanding of these compounds in the field of inorganic chemistry and materials science (Harris et al., 2013).
Synthesis of Polyheterocyclic Ring Systems : Abdel‐Latif, Mehdhar, and Abdel-Ghani (2019) utilized a compound similar to 6-Bromo-2-phenyl-2H-pyrazolo[4,3-b]pyridin-3-amine as a precursor for constructing new polyheterocyclic ring systems. This research contributes to the field of organic chemistry by demonstrating the versatility of pyrazolo[3,4-b]pyridine derivatives in synthesizing complex ring systems with potential applications in various domains (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Mechanism of Action
Future Directions
The future directions for the research on “6-Bromo-2-phenyl-2H-pyrazolo[4,3-b]pyridin-3-amine” and its derivatives could involve further exploration of their potential as TRK inhibitors . This could include studies to optimize their synthesis, improve their selectivity and potency, and evaluate their efficacy in preclinical and clinical settings .
properties
IUPAC Name |
6-bromo-2-phenylpyrazolo[4,3-b]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN4/c13-8-6-10-11(15-7-8)12(14)17(16-10)9-4-2-1-3-5-9/h1-7H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSNFHOQRICICV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C3C(=N2)C=C(C=N3)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-phenyl-2H-pyrazolo[4,3-b]pyridin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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